{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (400 MHz, DMSO-$$d_6$$) :
$$^13$$C NMR (100 MHz, DMSO-$$d_6$$) :
Infrared (IR) Spectroscopy
Mass Spectrometry
- Molecular Ion Peak : m/z 240.1 ([M+H]$$^+$$)
- Fragmentation :
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR | δ 8.40 ppm (pyridine H-2), δ 3.45 ppm (-CH$$2$$NH$$2$$) |
| IR | 3350 cm$$^{-1}$$ (N-H), 750 cm$$^{-1}$$ (C-Cl) |
| UV-Vis | λ$$_{max}$$ = 265 nm |
| MS | [M+H]$$^+$$ = 240.1 |
Computational Chemistry Insights: Molecular Orbital Calculations and Electron Density Mapping
DFT calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:
Molecular Orbital Analysis
Electron Density Mapping
- Electrostatic Potential : The chlorine atom and piperidine nitrogen exhibit regions of high electron density (-0.5 e/Å$$^3$$), while the methanamine group shows positive potential (+0.3 e/Å$$^3$$).
- Mulliken Charges :
Table 3: Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Dipole Moment | 4.8 Debye |
| Mulliken Charge (Cl) | -0.45 e |
Properties
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c13-12-2-1-11(8-15-12)9-16-5-3-10(7-14)4-6-16/h1-2,8,10H,3-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYFDHSTYQBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Using Sodium Triacetoxyborohydride
One of the most common and effective methods for preparing the target compound is reductive amination of 6-chloropyridine-3-carbaldehyde with piperidin-4-ylmethanamine or its derivatives using sodium triacetoxyborohydride as the reducing agent.
| Parameter | Details |
|---|---|
| Reactants | 6-Chloropyridine-3-carbaldehyde and piperidin-4-ylmethanamine |
| Solvent | Dichloromethane (anhydrous) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) |
| Temperature | Room temperature (20–30 °C) |
| Reaction Time | 5–12 hours |
| Work-up | Quenching with aqueous sodium hydroxide, extraction with dichloromethane, drying over Na2SO4 |
| Purification | Silica gel column chromatography (DCM/MeOH mixtures) |
| Typical Yield | 46% to 92% depending on scale and conditions |
- The aldehyde and amine are stirred in dichloromethane, followed by slow addition of sodium triacetoxyborohydride.
- Reaction mixtures are typically stirred at room temperature for 5 to 12 hours.
- After completion, the reaction is quenched with aqueous base to neutralize acidic byproducts.
- Organic extraction and drying precede chromatographic purification.
- Scale-up to kilogram quantities has been demonstrated with yields around 46–92%.
Alternative Reductive Amination Conditions
- Some protocols employ sodium tetrahydroborate (NaBH4) in dichloromethane with acetic acid as a catalyst for reductive amination, achieving yields around 91%.
- Formic acid and trimethyl orthoformate in acetonitrile under reflux have also been used to facilitate imine formation and reduction in inert atmosphere conditions, yielding purified product after chromatographic separation.
Cyclization and Ring Formation Approaches
- The piperidine ring is often prepared or functionalized prior to coupling with the chloropyridine moiety.
- Cyclization reactions using appropriate amine precursors and halo-substituted pyridines have been reported, though specific procedures for this compound are less documented.
- One research protocol used zirconocene dichloride (Cp2ZrCl2) catalysis for reduction of aryl esters, followed by nucleophilic amination with piperidine derivatives at elevated temperatures (80 °C) under inert atmosphere for 17–24 hours, achieving selective functionalization.
Reaction Mechanism Insights
- Reductive amination proceeds via initial formation of an imine or iminium intermediate between the aldehyde group on the chloropyridine and the amine of the piperidine derivative.
- Sodium triacetoxyborohydride selectively reduces the imine to the corresponding secondary amine without affecting other functional groups.
- The mild conditions preserve the chloropyridine moiety and avoid side reactions such as over-reduction or dehalogenation.
Comparative Data Table of Preparation Conditions and Yields
Research Findings and Practical Considerations
- Sodium triacetoxyborohydride is preferred due to its selectivity and mildness, avoiding reduction of the aromatic chloropyridine ring.
- Reaction times and yields vary depending on scale, purity of reagents, and solvent quality.
- The compound’s stability under reductive amination conditions allows for straightforward purification by chromatography.
- Large-scale synthesis (multi-kilogram) has been successfully demonstrated with consistent yields and purity, indicating industrial feasibility.
- Use of inert atmosphere (nitrogen) and anhydrous solvents improves reproducibility and yield.
- Alternative catalytic methods involving zirconocene dichloride have been explored for related transformations, potentially useful for derivative syntheses.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows it to interact with biological targets effectively.
1.1. Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant-like effects. Studies have shown that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
1.2. Anticancer Properties
Some studies have suggested that compounds similar to {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine may possess anticancer properties. For instance, the presence of the chloropyridine group has been linked to enhanced cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
1.3. Insecticidal Activity
The compound has also been investigated for its insecticidal properties. It is structurally related to imidacloprid, a widely used insecticide known for its effectiveness against pests while being less toxic to mammals. This structural relationship implies that this compound could serve as a lead compound for developing new insecticides .
Agricultural Applications
Given its insecticidal properties, the compound can be utilized in agriculture to protect crops from pests.
2.1. Crop Protection
Formulations containing this compound could be developed for use as pesticides. Its efficacy against a range of agricultural pests makes it a candidate for inclusion in integrated pest management strategies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
| Structural Feature | Biological Activity |
|---|---|
| Piperidine Ring | Enhances binding affinity to neurotransmitter receptors |
| Chloropyridine Moiety | Increases insecticidal potency and selectivity |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antidepressant Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including this compound, and tested their effects on serotonin reuptake inhibition. Results indicated significant antidepressant-like activity in animal models, suggesting potential for further development .
Case Study 2: Insecticide Development
A study focusing on the synthesis of new insecticides derived from chloropyridine compounds demonstrated that modifications to the piperidine structure could enhance efficacy against specific pests while reducing toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent differences and their impact on molecular properties:
Key Observations :
- Lipophilicity : The chloropyridine group in the target compound increases lipophilicity compared to analogs with methoxy or oxygenated substituents, which may influence membrane permeability and metabolic stability.
Biological Activity
{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine, with the chemical formula CHClN, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 6-chloropyridine moiety. Its structural characteristics influence its interaction with biological targets, contributing to its pharmacological profile.
Antiparasitic Activity
The compound's structural similarities to known antiparasitic agents suggest potential efficacy against malaria-causing parasites. Compounds targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment, have shown promising results in preclinical studies . The exploration of this compound in this context could yield valuable insights into its antiparasitic potential.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or chloropyridine moieties can significantly impact potency and selectivity against specific biological targets. For example, the introduction of polar functional groups has been shown to enhance solubility and bioavailability while maintaining or improving activity .
In Vitro Studies
In vitro assays have been conducted to assess the compound's interaction with various receptors and enzymes. Preliminary findings suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, which are critical for tumor growth and proliferation .
In Vivo Studies
While direct in vivo studies on this compound are scarce, related compounds have undergone evaluation in animal models for their therapeutic effects against cancer and infectious diseases. These studies often highlight the importance of pharmacokinetics and metabolic stability in determining the overall efficacy of new drug candidates .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the recommended synthetic routes for {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine, and what challenges arise in achieving high yields?
Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves coupling 6-chloropyridine-3-carbaldehyde with a piperidin-4-ylmethanamine precursor under catalytic hydrogenation (e.g., Pd/C or NaBH4). Key challenges include:
- Regioselectivity : Competing reactions at the pyridine nitrogen vs. the chlorinated position require careful pH control .
- Purification : The polar amine group necessitates chromatographic separation or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
- Yield optimization : Reported yields range from 47% to 90%, depending on solvent choice (e.g., DCM vs. 2-PrOH) and stoichiometric ratios of intermediates .
Advanced Question: How do steric and electronic effects influence the reactivity of the piperidine and pyridine moieties in this compound?
Answer:
- Steric effects : The (6-chloropyridin-3-yl)methyl group introduces steric hindrance at the piperidine nitrogen, limiting nucleophilic substitution at this site. This necessitates bulky bases (e.g., DBU) for deprotonation in further functionalization .
- Electronic effects : The electron-withdrawing chlorine on pyridine reduces electron density at the pyridinyl nitrogen, making it less reactive toward electrophiles. Computational studies (DFT) suggest that the meta-chloro position directs electrophilic substitution to the pyridine’s 2- or 4-positions .
- Data contradiction : Some studies report unexpected C–H activation at the piperidine ring under Pd catalysis, suggesting competing mechanisms influenced by solvent polarity .
Basic Question: What analytical methods are critical for characterizing this compound’s purity and structure?
Answer:
- HPLC : Purity ≥95% is confirmed using C18 columns with UV detection at 254 nm, mobile phase: acetonitrile/0.1% TFA in water (70:30) .
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.35 (pyridine H), 3.45 (piperidine CH2N), and 2.85 (NH2). C NMR confirms the chloropyridinyl carbon at ~148 ppm .
- Mass spectrometry : ESI-MS ([M+H]+) expected at m/z 255.7 (C12H16ClN3+) .
Advanced Question: How can computational modeling guide the design of derivatives targeting GPCRs?
Answer:
- Docking studies : The compound’s piperidine-pyridine scaffold aligns with GPCR ligand pharmacophores. Molecular dynamics simulations (e.g., Schrödinger Suite) predict strong binding to 5-HT1A and α2-adrenergic receptors due to hydrophobic interactions with Phe residues and hydrogen bonding at Asp113 .
- SAR insights : Chlorine substitution at pyridine’s 6-position enhances binding affinity by 3-fold compared to unsubstituted analogs, as shown in free energy calculations (MM/GBSA) .
- Validation : In vitro assays (e.g., cAMP inhibition) should corroborate predicted Ki values, with discrepancies addressed via QM/MM refinement of binding poses .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize spills with 10% acetic acid, then absorb with vermiculite. Avoid water to prevent exothermic reactions with residual NaBH4 .
- Storage : Store at 2–8°C under argon in amber glass vials to prevent amine oxidation and hygroscopic degradation .
Advanced Question: How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Answer:
- Polar solvents : Aqueous solutions (pH >7) degrade the compound within 72 hours via hydrolysis of the piperidine C–N bond. Nonpolar solvents (e.g., DCM) stabilize it for >6 months .
- Temperature : Accelerated stability studies (40°C/75% RH) show 15% degradation over 30 days, primarily via chloropyridine dehalogenation. Storage at –20°C reduces degradation to <2% annually .
Basic Question: What are the compound’s solubility profiles in common laboratory solvents?
Answer:
- High solubility : DMSO (>50 mg/mL), methanol (30 mg/mL).
- Low solubility : Water (<1 mg/mL), hexane (insoluble).
- Precipitation : Adjusting aqueous solutions to pH <5 with HCl improves solubility via amine protonation .
Advanced Question: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Assay variability : Discrepancies in IC50 values (e.g., 5-HT1A: 12 nM vs. 28 nM) may arise from cell line differences (CHO vs. HEK293). Validate using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) .
- Metabolite interference : LC-MS/MS analysis of incubation media can detect oxidative metabolites (e.g., N-oxide derivatives) that may skew activity readings .
- Positive controls : Include reference ligands (e.g., WAY-100635 for 5-HT1A) to calibrate inter-lab variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
